4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
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Overview
Description
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C12H16BrNO·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and piperidin-4-ol.
Reaction: The 3-bromobenzyl chloride is reacted with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(3-Bromophenyl)methyl]piperidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Bromophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-[(3-Hydroxyphenyl)methyl]piperidin-4-ol.
Substitution: Formation of 4-[(3-Azidophenyl)methyl]piperidin-4-ol or 4-[(3-Cyanophenyl)methyl]piperidin-4-ol.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]piperidin-4-ol;hydrochloride
- 4-[(3-Fluorophenyl)methyl]piperidin-4-ol;hydrochloride
- 4-[(3-Methylphenyl)methyl]piperidin-4-ol;hydrochloride
Uniqueness
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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